molecular formula C13H9F3O3 B12834793 Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate

Katalognummer: B12834793
Molekulargewicht: 270.20 g/mol
InChI-Schlüssel: GOBILQHLYCJHPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-3-ynoate moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H9F3O3

Molekulargewicht

270.20 g/mol

IUPAC-Name

ethyl 2-oxo-4-[4-(trifluoromethyl)phenyl]but-3-ynoate

InChI

InChI=1S/C13H9F3O3/c1-2-19-12(18)11(17)8-5-9-3-6-10(7-4-9)13(14,15)16/h3-4,6-7H,2H2,1H3

InChI-Schlüssel

GOBILQHLYCJHPT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.